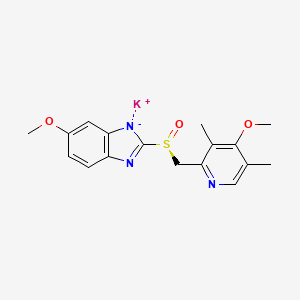
Esomeprazole (potassium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esomeprazole (potassium salt) is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is marketed under various brand names, including Nexium. Esomeprazole is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (potassium salt) involves several steps. Initially, omeprazole is synthesized, which is then resolved into its enantiomers. The S-enantiomer, esomeprazole, is then converted into its potassium salt form. The process typically involves condensation reactions, chiral oxidation, and ion exchange reactions .
Industrial Production Methods: Industrial production of esomeprazole (potassium salt) often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes dissolving esomeprazole in water, adding a benign solvent, and then performing salification with an inorganic potassium salt. The solution is then heated, crystallized, and filtered to obtain the final product .
化学反应分析
Types of Reactions: Esomeprazole (potassium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of esomeprazole include methylene dichloride, diethyl tartrate, tetrabutyl titanate, and pyridine. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include esomeprazole itself and its various salt forms, such as esomeprazole magnesium and esomeprazole sodium. These products are used in different formulations for medical applications .
科学研究应用
Esomeprazole (potassium salt) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying proton pump inhibitors. In biology and medicine, it is extensively used to study gastric acid-related diseases and their treatments. It is also used in the development of dual-release formulations for more effective inhibition of gastric acid secretion .
作用机制
Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid production. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively prevents acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
相似化合物的比较
Similar Compounds: Esomeprazole is similar to other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and efficacy .
Uniqueness: Esomeprazole is unique in that it is the S-isomer of omeprazole, which provides it with higher bioavailability and a more consistent therapeutic effect. This makes it particularly effective in treating conditions that require long-term acid suppression .
属性
分子式 |
C17H18KN3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI 键 |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
手性 SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
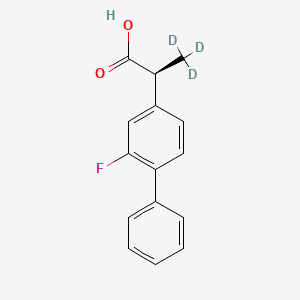
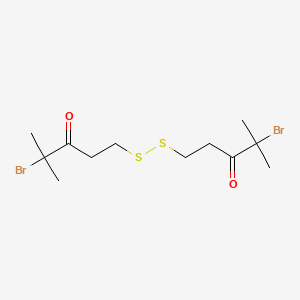
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)

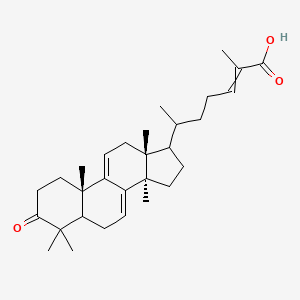
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)
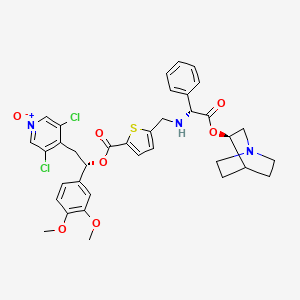
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)

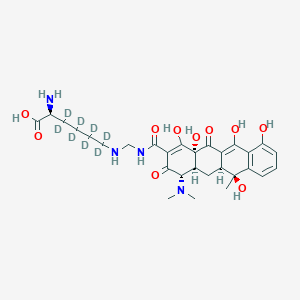
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
